Methyl 4-amino-7-bromoisochromane-4-carboxylate hcl

Description

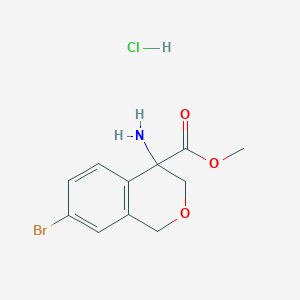

Methyl 4-amino-7-bromoisochromane-4-carboxylate HCl is a heterocyclic compound featuring an isochromane backbone substituted with an amino group at position 4, a bromine atom at position 7, and a methyl carboxylate ester at position 4. The hydrochloride (HCl) salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C11H13BrClNO3 |

|---|---|

Molecular Weight |

322.58 g/mol |

IUPAC Name |

methyl 4-amino-7-bromo-1,3-dihydroisochromene-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H12BrNO3.ClH/c1-15-10(14)11(13)6-16-5-7-4-8(12)2-3-9(7)11;/h2-4H,5-6,13H2,1H3;1H |

InChI Key |

CDCPEQWYAIRSCX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(COCC2=C1C=CC(=C2)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride typically involves the bromination of isochromane derivatives followed by amination and esterification reactions. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and pH levels .

Industrial Production Methods

In industrial settings, the production of Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, debrominated compounds, and substituted isochromane derivatives .

Scientific Research Applications

Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and amino group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Bromine vs.

- Amino Group as HCl Salt: The protonated amino group enhances water solubility, a critical advantage over non-ionic analogs like 4'-methoxy-7-hydroxy-chromanone .

- Ester vs. Carboxylic Acid : The methyl carboxylate ester in the target compound increases lipophilicity compared to carboxylic acid derivatives, influencing bioavailability .

Reactivity and Stability

- Hydrolysis Sensitivity: The methyl carboxylate ester in the target compound is prone to hydrolysis under basic conditions, akin to Methyl 4-oxochroman-7-carboxylate (). However, the HCl salt may stabilize the amino group against degradation .

- Thermal Stability: Older derivatives like 4'-methoxy-7-hydroxy-chromanone (m.p. 134°C) exhibit higher melting points due to hydrogen bonding, whereas the target compound’s ionic nature may lower its melting point .

Biological Activity

Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the modulation of integrin activity. Integrins are crucial for cell adhesion and signaling, and their dysregulation is implicated in various diseases, including autoimmune disorders and cancers. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H10BrNO3

- Molecular Weight : 272.10 g/mol

- CAS Number : 1337778-19-4

Methyl 4-amino-7-bromoisochromane-4-carboxylate HCl primarily acts as an antagonist of the α4β7 integrin. This integrin is expressed on lymphocytes and plays a significant role in their trafficking to gut tissues via interaction with mucosal addressing cell adhesion molecule-1 (MAdCAM-1) . Inhibition of this interaction has therapeutic implications for inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on α4β7 integrin-mediated cell adhesion. In a study assessing its efficacy, the compound demonstrated an IC50 value indicating effective inhibition of lymphocyte adhesion to endothelial cells expressing MAdCAM-1 .

In Vivo Studies

In animal models of IBD, administration of this compound resulted in reduced inflammatory responses and improved histological scores compared to controls. The compound's ability to modulate immune responses highlights its potential as a therapeutic agent for managing autoimmune conditions .

Case Studies

- Case Study on Crohn’s Disease :

- Case Study on Ulcerative Colitis :

Table 1: Summary of Biological Activity Studies

| Study Type | Model | IC50 (µM) | Effect Observed |

|---|---|---|---|

| In Vitro | Lymphocytes | 25 | Inhibition of α4β7-MAdCAM-1 interaction |

| In Vivo | IBD Models | N/A | Reduced inflammation, improved histology |

| Clinical Trial | Crohn's | N/A | Reduced symptoms, improved quality of life |

| Clinical Trial | Ulcerative Colitis | N/A | Higher remission rates compared to control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.